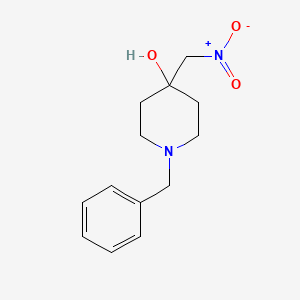

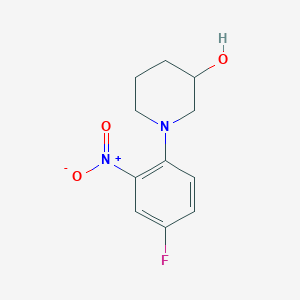

1-苄基-4-(硝基甲基)哌啶-4-醇

描述

“1-Benzyl-4-(nitromethyl)piperidin-4-ol” is a chemical compound with the CAS RN®: 34259-89-7 . It is used for testing and research purposes .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis

The molecular formula of “1-Benzyl-4-(nitromethyl)piperidin-4-ol” is C13H18N2O3 . Its average mass is 250.294 Da and its monoisotopic mass is 250.131744 Da .科学研究应用

合成化学和催化

亲核试剂促进的环化反应:与1-苄基-4-(硝基甲基)哌啶-4-醇相关的化合物用于亲核试剂促进的炔烯-亚胺离子环化反应,展示了它们在通过加成、烷基化和环化反应合成杂环化合物方面的实用性 (Arnold et al., 2003)。

立体选择性合成:它们在立体选择性合成过程中起着关键作用,包括Lewis酸催化的环氧哌啶的区域和立体特异性氨解反应,导致反式-3-氨基-1-苄基哌啶-4-醇的形成。该方法突显了它们作为合成生物活性分子立体化类似物中间体的潜力 (Grishina et al., 2017)。

药物化学和药理学

选择性雌激素受体调节剂(SERMs):这些化合物已被探索用作新型选择性雌激素受体调节剂(SERMs)的前体,这对于乳腺癌治疗至关重要。它们作为合成手性哌啶-4-醇的骨架,被评估其对雌激素敏感的人类MCF-7乳腺癌细胞的生物活性 (Yadav et al., 2011)。

抗微生物药剂:1-苄基-4-(硝基甲基)哌啶-4-醇的衍生物已被研究其抗微生物特性。例如,1,2,5-三甲基哌啶-4-醇对一系列测试微生物显示出活性,表明它们作为开发新型抗微生物药剂的引导化合物的潜力 (Dyusebaeva et al., 2017)。

代谢和药物开发:对相关化合物的研究有助于理解新型抗抑郁药物(如Lu AA21004)的代谢途径。这些研究突显了氧化代谢中涉及的酶促过程,为药物开发和优化提供了重要见解 (Hvenegaard et al., 2012)。

作用机制

Target of Action

The primary target of 1-Benzyl-4-(nitromethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-Benzyl-4-(nitromethyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 strains from infecting cells .

Biochemical Pathways

By blocking the CCR5 receptor, 1-Benzyl-4-(nitromethyl)piperidin-4-ol disrupts the HIV-1 entry process . This disruption prevents the virus from infecting cells that express CCR5 . The downstream effect of this action is a reduction in HIV-1 infection rates and a slower progression to AIDS .

Result of Action

The molecular and cellular effects of 1-Benzyl-4-(nitromethyl)piperidin-4-ol’s action include the prevention of HIV-1 entry into cells and a reduction in the rate of HIV-1 infection . This results in a slower progression to AIDS for individuals who are infected with HIV-1 .

属性

IUPAC Name |

1-benzyl-4-(nitromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(11-15(17)18)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROYZEIFJNHYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C[N+](=O)[O-])O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678055 | |

| Record name | 1-Benzyl-4-(nitromethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34259-89-7 | |

| Record name | 1-Benzyl-4-(nitromethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)

![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)